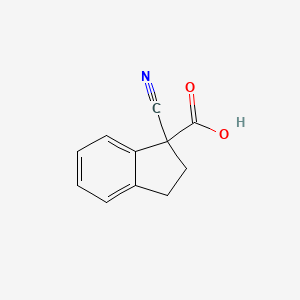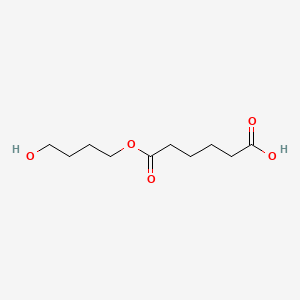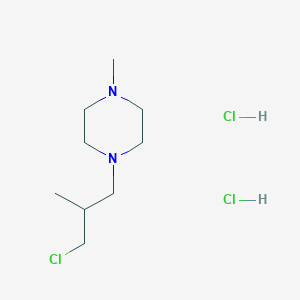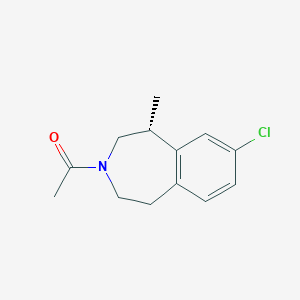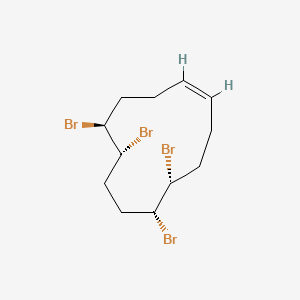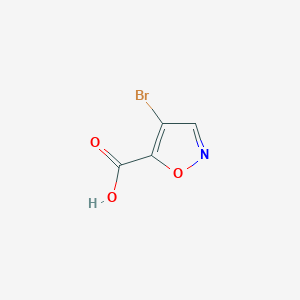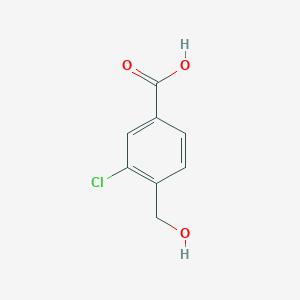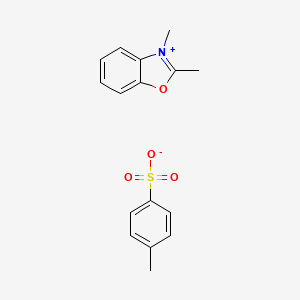![molecular formula C11H15Cl2NO2S B1142657 4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE CAS No. 16310-38-6](/img/no-structure.png)
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives involves multiple steps, including condensation reactions and sulfonation processes. For instance, compounds similar in structure, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, are synthesized via the condensation of related alcohols with sulfonyl chlorides in the presence of a base, highlighting a common pathway for the introduction of the sulfonyl group onto the piperidine ring (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride demonstrates a chair conformation of the piperidine ring, with the sulfonyl group influencing the overall geometry. Crystallographic studies reveal tetrahedral geometries around the sulfur atom, indicating a consistent structural framework among sulfonamide derivatives (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of 4-[(4-Chlorophenyl)sulfonyl]piperidine derivatives often involves the functionalization of the piperidine ring or the sulfonyl group. These compounds participate in various chemical reactions, such as substitutions or couplings, to produce a wide range of derivatives with potential biological activities. The presence of the sulfonyl group significantly impacts the chemical properties, providing sites for further chemical modifications (Vinaya et al., 2009).
Aplicaciones Científicas De Investigación
Application 1: Analgesic Activity
- Scientific Field : Pharmacology
- Summary of the Application : A series of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives were synthesized and tested as potential analgesic compounds .
- Methods of Application or Experimental Procedures : The derivatives were synthesized by reacting 1 mol of 4-(4-chlorophenyl)-4-hydroxypiperidine with the corresponding substituted phenacyl halide in ethanol under reflux .
- Results or Outcomes : All the derivatives exhibited significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test) .
Application 2: Hypotensive Activity
- Scientific Field : Pharmacology
- Summary of the Application : The same series of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives were also evaluated for their effect on hypotensive activity .
- Methods of Application or Experimental Procedures : The same synthesis method was used as in the analgesic activity study .
- Results or Outcomes : Compounds 2, 3 and 5 produced a reduction in blood pressure in normotensive rats .
Propiedades
Número CAS |
16310-38-6 |
|---|---|
Nombre del producto |
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |
Fórmula molecular |
C11H15Cl2NO2S |
Peso molecular |
296.21 |
Sinónimos |
4-[(4-CHLOROPHENYL)SULFONYL]PIPERIDINE HYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



